molecular formula C15H19N5O4S B10988179 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

Cat. No.: B10988179
M. Wt: 365.4 g/mol
InChI Key: QCQWEMNCGCKWMM-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methylsulfonyl group, and finally the coupling with the pyridine and oxadiazole rings. Common reagents used in these reactions include methylsulfonyl chloride, pyridine derivatives, and oxadiazole precursors. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one stands out due to its unique combination of a piperazine ring, a methylsulfonyl group, a pyridine ring, and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-one

InChI

InChI=1S/C15H19N5O4S/c1-25(22,23)20-10-8-19(9-11-20)14(21)3-2-13-17-15(18-24-13)12-4-6-16-7-5-12/h4-7H,2-3,8-11H2,1H3

InChI Key

QCQWEMNCGCKWMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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